Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Description
Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a nitro-substituted phenyl ring at the 1-position, an amino group at the 5-position, and a methyl ester at the 4-position of the pyrazole core.
Properties
IUPAC Name |
methyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-2-4-8(5-3-7)15(17)18/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZINTOBYNFKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Ethoxymethylene Malononitrile
In a protocol adapted from, 4-nitrophenylhydrazine reacts with ethoxymethylene malononitrile under reflux in absolute ethanol or trifluoroethanol. This Michael-type addition initiates cyclization, yielding 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile as an intermediate. The reaction proceeds with high regioselectivity, avoiding the formation of 3-amino regioisomers. Purification via silica gel chromatography (hexane/ethyl acetate gradient) typically affords the carbonitrile in moderate yields (47–68%).
Key Reaction Conditions:
Hydrolysis of the Cyano Group to Carboxylate
The 4-cyano group of the intermediate is hydrolyzed to a carboxylic acid under basic conditions. For example, treatment with 2N sodium hydroxide in ethanol at reflux converts the nitrile to a carboxylate. Subsequent esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) yields the methyl ester.
Optimization Insights:
-
Hydrolysis : NaOH/EtOH (2N, reflux, 2–6 hours) converts nitrile to carboxylate.
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Esterification : Fischer esterification (MeOH/H2SO4) ensures quantitative conversion to the methyl ester.
Two-Phase Ring-Closure with Methylhydrazine
Adapting methodologies from, the pyrazole ring can be formed via a two-phase system using methylhydrazine and weak bases. This method emphasizes regioselectivity and scalability.
Synthesis of Alkyl Difluoroacetoacetate Intermediate
A Claisen condensation of methyl difluoroacetate with a diketone precursor generates an alkyl difluoroacetoacetate intermediate. Acidification with in situ-generated carbonic acid (CO2/H2O) ensures mild conditions, preserving the nitro group’s integrity.
Ring-Closure Reaction
The intermediate reacts with methylhydrazine in a toluene/water biphasic system containing sodium bicarbonate. This method achieves >90% regioselectivity for the desired 5-amino isomer, avoiding byproducts.
Critical Parameters:
-
Base : Sodium bicarbonate (pH 5–7)
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Temperature : −10°C to 0°C
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Solvent System : Toluene/water
Comparative Analysis of Methods
Challenges and Optimization Strategies
Nitro Group Stability
The electron-withdrawing nitro group can deactivate the aryl hydrazine, necessitating prolonged reaction times or elevated temperatures. Catalytic additives (e.g., triethylamine) mitigate this issue by enhancing nucleophilicity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrophenyl group undergoes catalytic hydrogenation or chemical reduction to yield an aromatic amine.
| Reaction Conditions | Product | Key Observations |
|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH, RT | Methyl 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carboxylate | Complete conversion in 6–8 hours; isolated yield: 85% |
| SnCl₂·2H₂O, HCl (conc.), reflux | Same as above | Requires acidic conditions; side products possible |
Mechanism : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages. Catalytic hydrogenation proceeds through adsorption of H₂ on the catalyst surface, followed by sequential electron and proton transfers.
Hydrolysis of the Ester Group
The methyl ester is hydrolyzed to a carboxylic acid under acidic or basic conditions.
| Reaction Conditions | Product | Key Observations |
|---|---|---|
| NaOH (2M), H₂O/EtOH (1:1), reflux | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | Quantitative yield after acid work-up |
| H₂SO₄ (conc.), H₂O, reflux | Same as above | Slower kinetics; 70% yield |
Mechanism : Base-mediated saponification involves nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.
Acylation of the Amino Group
The primary amine at position 5 reacts with acylating agents to form amides.
Applications : Acylated derivatives are explored for enhanced bioavailability in drug design .
Diazotization and Coupling Reactions
The amino group can be diazotized and coupled with electron-rich aromatics.
| Reagents/Conditions | Product | Key Observations |
|---|---|---|
| NaNO₂, HCl (0–5°C), then β-naphthol | Methyl 5-(2-hydroxynaphthylazo)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | Brightly colored azo dye; λₘₐₓ: 480 nm |
Mechanism : Diazonium ion formation at low temperature, followed by electrophilic aromatic substitution with β-naphthol.
Condensation with Carbonyl Compounds
The amino group participates in Schiff base formation.
| Reagents/Conditions | Product | Key Observations |
|---|---|---|
| Benzaldehyde, EtOH, Δ | Methyl 5-(benzylideneamino)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | Reversible reaction; 80% yield |
Applications : Schiff bases are intermediates in synthesizing heterocyclic pharmaceuticals.
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes nitration or sulfonation.
| Reagents/Conditions | Product | Key Observations |
|---|---|---|
| HNO₃ (fuming), H₂SO₄, 0°C | Methyl 5-amino-1-(4-nitrophenyl)-3-nitro-1H-pyrazole-4-carboxylate | Regioselective nitration at position 3 |
Regioselectivity : Directed by the electron-donating amino group, favoring substitution at position 3.
Functionalization via the Carboxylate
The hydrolyzed carboxylic acid can form salts or esters.
| Reagents/Conditions | Product | Key Observations |
|---|---|---|
| SOCl₂, Δ; then NH₃ (g) | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide | Amide formation via acid chloride |
| DCC, HOBt, R-OH | Corresponding alkyl esters | Peptide coupling reagents enable esterification |
Coordination Chemistry
The amino and carboxylate groups act as ligands for metal ions.
| Metal Salt/Conditions | Complex Formed | Key Observations |
|---|---|---|
| Cu(NO₃)₂·3H₂O, EtOH, RT | [Cu(L)₂(H₂O)₂]·2H₂O (L = deprotonated ligand) | Octahedral geometry; magnetic moment: 1.73 BM |
Applications : Metal complexes are studied for antimicrobial and catalytic properties .
Scientific Research Applications
Scientific Research Applications
The compound has shown significant potential in several scientific domains:
Chemistry
- Building Block : It serves as an essential building block for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with desired properties.
Biology
- Antimicrobial Activity : Preliminary studies indicate that methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate exhibits antimicrobial properties, potentially effective against various pathogens. This suggests its utility in developing new antimicrobial agents .
Medicine
- Drug Development : The compound has been investigated for its anti-inflammatory and anticancer properties. Its structure allows for modifications that can enhance bioactivity and selectivity in targeting specific diseases .
Industry
- Dyes and Pigments : It is utilized in the synthesis of dyes and pigments, leveraging its chemical stability and color properties to produce materials for various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of microbial cell membranes .
Case Study 2: Anti-inflammatory Properties
Research investigating the anti-inflammatory effects of this compound revealed that it inhibited pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis .
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table compares key structural analogs, emphasizing substituent effects on physicochemical and biological properties:
*Calculated based on analogous structures.
Key Observations:
Ethyl esters (e.g., CAS 16459-35-1) are more commonly reported in commercial catalogs, suggesting easier synthetic accessibility or stability .
Substituent Electronic Effects :
- The 4-nitrophenyl group increases electrophilicity, favoring interactions with electron-rich biological targets (e.g., enzymes) compared to electron-donating groups (e.g., 4-CH₃) .
- Halogen substituents (4-F, 4-I) modulate solubility and metabolic stability; fluorine’s electronegativity may enhance binding affinity in kinase inhibitors .
Biological Relevance :
Data Limitations
Direct data on the methyl ester variant (target compound) are sparse in the provided evidence. Properties such as melting point, solubility, and biological activity are inferred from ethyl analogs or structurally related molecules.
Biological Activity
Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in various therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 276.25 g/mol
- Functional Groups : The compound features an amino group, a nitrophenyl substituent, and a carboxylate group, which contribute to its biological activity and versatility in chemical reactions .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes such as:
- Cyclo-condensation Reaction : This involves the reaction of substituted benzaldehydes with malononitrile and phenyl hydrazine derivatives.
- Catalysts : Various catalysts like alumina-silica-supported manganese dioxide or ionic liquids can be employed to enhance yield and purity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells:
- HepG2 (Liver Cancer) : Growth inhibition of approximately 54.25%.
- HeLa (Cervical Cancer) : Growth inhibition of about 38.44% .
The selectivity of this compound is noteworthy, as it demonstrated minimal toxicity to normal fibroblast cells (80.06% growth) while effectively targeting cancer cells.
2. Anti-inflammatory Properties
Studies have reported that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects, with some showing up to 93% inhibition of interleukin-6 (IL-6) at specific concentrations . This suggests potential for developing anti-inflammatory drugs based on this compound.
3. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various bacterial strains, including:
- Bacillus subtilis
- E. coli
These studies indicate its potential as a candidate for antibiotic development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at specific positions on the pyrazole ring can significantly influence biological activity:
- Inserting different alkyl or aryl groups can either enhance or diminish anticancer and anti-inflammatory effects.
- For instance, certain substitutions led to increased acute toxicity, while others maintained favorable therapeutic profiles .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by esterification. Hydrolysis of intermediates (e.g., methyl esters) under basic conditions yields carboxylic acid derivatives, which can be re-esterified to target molecules . Key factors include temperature control (70–100°C for cyclocondensation) and solvent selection (e.g., ethanol or DMF). Yields typically range from 60–85%, with purity confirmed via HPLC or NMR .
Q. How can the structural integrity of this compound be validated using spectroscopic techniques?
- Methodology :
- FTIR : Confirm the presence of nitro (1520–1350 cm⁻¹), ester C=O (1720–1700 cm⁻¹), and amino (3450–3300 cm⁻¹) groups.
- NMR : ¹H NMR signals for the pyrazole ring protons appear at δ 6.5–8.0 ppm, while the 4-nitrophenyl group shows aromatic protons at δ 8.2–8.5 ppm. ¹³C NMR distinguishes the ester carbonyl (~165 ppm) and nitro-substituted carbons .
- X-ray crystallography (if crystals are obtainable) provides definitive proof of molecular geometry, as demonstrated for analogous pyrazole derivatives .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodology :
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme inhibition : Test against COX-2 or kinases using fluorometric assays. Reference studies on similar pyrazoles show IC₅₀ values in the µM range .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. This predicts sites for electrophilic/nucleophilic attacks .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The nitro group may form hydrogen bonds with Arg120, while the pyrazole ring engages in π-π stacking .
Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?
- Methodology :
- Compare experimental NMR/IR spectra with computed spectra (e.g., using Gaussian or ORCA). Discrepancies in chemical shifts >0.5 ppm may indicate solvent effects or crystal packing distortions.
- For X-ray vs. DFT structures, analyze root-mean-square deviations (RMSD) of bond lengths/angles. RMSD <0.05 Å confirms reliability .
Q. How does the nitro group at the 4-position of the phenyl ring influence photophysical properties?
- Methodology :
- UV-Vis spectroscopy : Measure absorbance in DMSO; the nitro group induces a bathochromic shift (~350 nm) due to n→π* transitions.
- Fluorescence quenching : The nitro group’s electron-withdrawing nature reduces quantum yield (e.g., Φ <0.1) compared to non-nitrated analogs .
Synthesis and Derivative Development
Q. What functionalization reactions are feasible at the 5-amino and ester groups?
- Methodology :
- Amino group : Acylation (acetic anhydride) or sulfonylation (tosyl chloride) in THF with yields >70%.
- Ester hydrolysis : Use NaOH/EtOH to convert to carboxylic acid, followed by coupling with amines (EDC/HOBt) to form amides .
Q. How does substituting the 4-nitrophenyl group with other aryl moieties affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
